7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-
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Overview
Description
“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrido-benzoxadiazine core through cyclization reactions.
- Introduction of the carboxylic acid group via carboxylation reactions.
- Addition of the fluoro and diazepinyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other reactive sites.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Various substitution reactions can introduce or modify functional groups, such as halogenation or amination.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential treatments for diseases or as diagnostic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrido-benzoxadiazine derivatives: Compounds with similar core structures but different functional groups.
Fluoro-diazepinyl compounds: Compounds that feature the fluoro and diazepinyl groups but with different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
CAS No. |
115550-77-1 |
---|---|
Molecular Formula |
C17H19FN4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-20-9-26-16-13-10(15(23)11(17(24)25)8-22(13)20)7-12(18)14(16)21-5-2-3-19-4-6-21/h7-8,19H,2-6,9H2,1H3,(H,24,25) |
InChI Key |
KRSHRHCJQKHKJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCCNCC4)F)C(=O)O |
Origin of Product |
United States |
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